Timolol maleate ester
Overview
Description
Timolol maleate ester is a non-selective beta-adrenergic receptor antagonist. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. This compound is also utilized in the management of hypertension and the prevention of migraine headaches .
Mechanism of Action
Target of Action
Timolol Maleate Ester is a non-selective beta-adrenergic receptor antagonist . Its primary targets are the beta-1 and beta-2 adrenergic receptors, which are found in the heart, vascular and bronchial smooth muscle .
Pharmacokinetics
Timolol is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . About 15-20% of a dose undergoes first-pass metabolism . The elimination half-life of Timolol is between 2 to 2.7 hours, and this can be prolonged in cases of renal impairment .
Result of Action
The molecular and cellular effects of Timolol’s action result in a decrease in intraocular pressure and blood pressure . This is beneficial in the treatment of conditions such as ocular hypertension, open-angle glaucoma, and hypertension . In certain cases, Timolol is also used in the prevention of migraine headaches .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug was shown to be potentially phototoxic due to its UV/VIS absorptive properties and generation of reactive oxygen species (ROS) during irradiation . Furthermore, the stability of this compound can be affected by conditions of hydrolysis (including alkaline, acidic, and thermal hydrolysis) and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Timolol maleate ester is synthesized through a series of chemical reactions involving the esterification of timolol with maleic acid. The process typically involves the following steps:
Formation of Timolol Base: Timolol is synthesized by reacting 1-(tert-butylamino)-3-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxypropan-2-ol with appropriate reagents.
Esterification: The timolol base is then esterified with maleic acid under controlled conditions to form this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of timolol base are synthesized and subsequently esterified with maleic acid.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Timolol maleate ester undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various degradation products.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of acids or bases, leading to the formation of timolol and maleic acid
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions
Major Products Formed:
Oxidation Products: Various oxidation products depending on the specific conditions and reagents used.
Hydrolysis Products: Timolol and maleic acid
Scientific Research Applications
Timolol maleate ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in treating glaucoma, hypertension, and migraines.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Timolol maleate ester is compared with other beta-adrenergic receptor antagonists, such as:
Betaxolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of glaucoma.
Levobunolol: A non-selective beta-adrenergic receptor antagonist similar to this compound, used for reducing intraocular pressure.
Latanoprost: A prostaglandin analogue used to lower intraocular pressure in glaucoma patients .
Uniqueness: this compound is unique due to its non-selective action on both beta-1 and beta-2 adrenergic receptors, making it effective in a broader range of therapeutic applications compared to selective beta-adrenergic receptor antagonists .
Properties
IUPAC Name |
(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAXRFZDNBKRF-RXNFCKPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026075-53-5 | |
Record name | Timolol maleate ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026075535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIMOLOL MALEATE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2V3WF497E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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